3-Benzoylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylcyclopentanecarboxylic acid is an organic compound with the molecular formula C13H14O3 It is characterized by a cyclopentane ring substituted with a benzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid .
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted benzoylcyclopentane derivatives.
Scientific Research Applications
3-Benzoylcyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the benzoyl group.
Benzoylcyclopentane: Lacks the carboxylic acid group.
Uniqueness: 3-Benzoylcyclopentanecarboxylic acid is unique due to the presence of both the benzoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-benzoylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPBLRRKIQAMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.